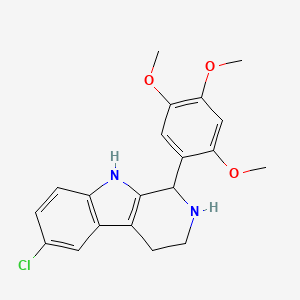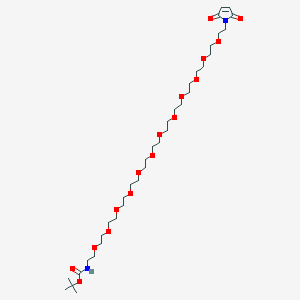
Mal-PEG12-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG12-NH-Boc, also known as Maleimide-PEG12-NH-Boc, is a polyethylene glycol (PEG) derivative. It contains a maleimide group and a Boc-protected amino group. This compound is widely used in various scientific research fields, including medical research, drug delivery, nanotechnology, and new materials research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-NH-Boc involves the conjugation of a maleimide group to a PEG chain, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG12-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules, forming stable thioether bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing biomolecules, and the reaction typically occurs at room temperature.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA), and the reaction occurs under acidic conditions.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free amine derivative of the PEG chain.
Wissenschaftliche Forschungsanwendungen
Mal-PEG12-NH-Boc has a wide range of applications in scientific research:
Medical Research: It is used in the development of drug delivery systems and targeted therapies.
Drug Release: It helps in the controlled release of drugs in the body.
Nanotechnology: It is used in the synthesis of nanoparticles and nanomaterials.
New Materials Research: It is involved in the development of new materials with enhanced properties.
Cell Culture: It is used in cell culture studies to modify surfaces and improve cell adhesion.
Wirkmechanismus
Mal-PEG12-NH-Boc exerts its effects through the following mechanisms:
Conjugation with Biomolecules: The maleimide group reacts with thiol groups in biomolecules, forming stable thioether bonds.
Protection and Deprotection: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG4-NH-Boc: A shorter PEG chain variant with similar properties.
Mal-PEG8-NH-Boc: An intermediate PEG chain variant.
Uniqueness
Eigenschaften
Molekularformel |
C35H64N2O16 |
|---|---|
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C35H64N2O16/c1-35(2,3)53-34(40)36-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-37-32(38)4-5-33(37)39/h4-5H,6-31H2,1-3H3,(H,36,40) |
InChI-Schlüssel |
JXRINSHPELEVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
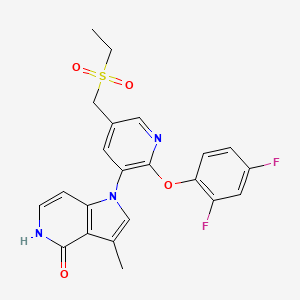
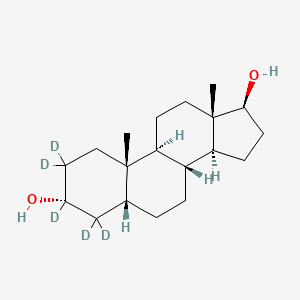
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
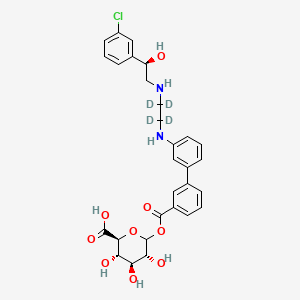
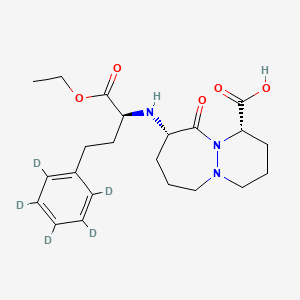
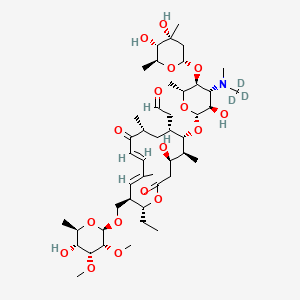
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
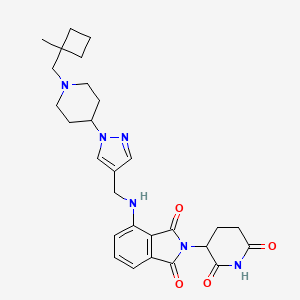
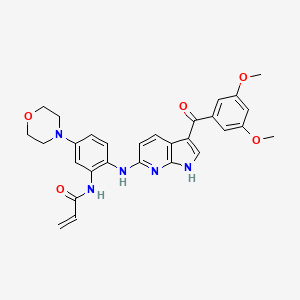

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

